1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride
Description
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride is a synthetic piperazine derivative characterized by a central piperazine ring substituted with a 2-cyclopropyl-2-hydroxyethyl group at the 4-position and a 4-ethoxyphenyl ethanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely recognized for their versatility in drug discovery, with modifications to substituents influencing pharmacokinetic and pharmacodynamic properties .
The cyclopropyl group introduces steric constraints and metabolic stability, while the hydroxyethyl moiety may improve hydrogen bonding capacity.
Properties
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-2-24-17-7-3-15(4-8-17)13-19(23)21-11-9-20(10-12-21)14-18(22)16-5-6-16;/h3-4,7-8,16,18,22H,2,5-6,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGPTKJCGWMWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal applications targeting neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.9 g/mol. The structure features a piperazine ring, a cyclopropyl group, and an ethoxyphenyl moiety, which contribute to its unique biological properties.
The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter receptors. Research indicates that it may exhibit binding affinity to serotonin and dopamine receptors, which are critical in regulating mood, anxiety, and other neurological functions. The presence of the cyclopropyl group is hypothesized to enhance receptor binding affinity, potentially increasing therapeutic efficacy against conditions such as depression and anxiety disorders.
Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Anxiolytic Properties : Similar compounds with piperazine structures have shown anxiolytic effects, suggesting potential for this compound in treating anxiety disorders .
- Antidepressant Activity : The interaction with serotonin receptors may indicate antidepressant properties, making it a candidate for further investigation in mood disorder treatments .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological activities associated with this compound. The following table summarizes some key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |
| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |
| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |
This table illustrates how variations in functional groups can lead to differing biological activities and applications in pharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuropharmacological Studies : Research involving structurally similar piperazine derivatives has demonstrated significant effects on neurotransmitter systems, indicating that modifications in the cyclopropyl or hydroxyl groups can influence receptor binding profiles and overall pharmacological activity .
- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high purity and yield. Evaluations have shown promising results in terms of receptor interactions and biological activity, warranting further exploration in medicinal chemistry .
Comparison with Similar Compounds
Structural Insights :
- Cyclopropyl vs. Chloroacetyl : The cyclopropyl-hydroxyethyl group in the target compound likely reduces metabolic oxidation compared to the chloroacetyl group in and , which may undergo hydrolysis or nucleophilic substitution .
- Ethoxy vs.
- Heterocyclic Modifications : Compounds with pyrimidinyl () or imidazolyl () groups exhibit distinct electronic profiles, influencing receptor binding affinity and selectivity.
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide clues:
- Antihistamine Potential: Compounds like cetirizine () share piperazine cores, suggesting the target compound could target histamine receptors .
- CNS Penetration : The ethoxy group’s lipophilicity may enhance central nervous system activity compared to polar analogs like the 4-methoxy derivative in .
Physicochemical Properties
Limited data from and suggest that hydrochloride salts improve aqueous solubility. The target compound’s molecular weight (~406.9 g/mol) and logP (estimated >2) align with Lipinski’s rules for drug-likeness. In contrast, the imidazolyl derivative in (MW 350.8) may exhibit lower solubility due to heterocyclic bulk .
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound, and how can purity be optimized?
Methodological Answer :
- Synthesis Strategy : Use nucleophilic substitution to functionalize the piperazine core. For example, react 4-ethoxyphenyl ethanone precursors with a pre-synthesized 2-cyclopropyl-2-hydroxyethylpiperazine intermediate under anhydrous conditions (e.g., DMF, 80°C) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC and HPLC .
Q. How is the crystal structure of this compound determined, and what key structural parameters should be validated?
Methodological Answer :
- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 113 K. Refine data using SHELXL (e.g., SHELX-2018/3) with Olex2 GUI .
- Validation : Confirm bond lengths (e.g., C–N piperazine bonds: ~1.45 Å), angles (e.g., C–O–C in ethoxyphenyl: ~117°), and hydrogen-bonding networks (e.g., hydroxyl to chloride interactions). Compare with databases like Cambridge Structural Database (CSD) .
Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?
Methodological Answer :
- Screening : Conduct receptor-binding assays (e.g., serotonin/dopamine receptors due to the piperazine pharmacophore) via radioligand displacement. Use HEK-293 cells expressing target receptors and measure IC₅₀ values .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM over 48 hours. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields for large-scale synthesis?
Methodological Answer :
- DoE Approach : Use a central composite design to test variables: temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1 to 1:2.5). Analyze via response surface methodology (RSM) to identify optimal conditions .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclopropane ring formation) to improve heat dissipation and reduce byproducts .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
Methodological Answer :
- NMR : Use 2D NOESY to confirm spatial proximity of cyclopropyl and hydroxyethyl groups. Compare chemical shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .
- Mass Spectrometry : Perform HRMS-ESI to validate molecular ion [M+H] and fragmentation patterns (e.g., loss of HCl or ethoxy groups) .
Q. How are crystallographic disorders or twinning addressed during refinement?
Methodological Answer :
- Disorder Handling : Split atomic positions for disordered groups (e.g., ethoxyphenyl rotation) using PART instructions in SHELXL. Apply isotropic displacement parameters for minor components .
- Twinning : Test for twinning via PLATON’s TWINABS. Use HKLF5 format for data integration and refine with BASF parameter (e.g., 0.25 for two-domain twins) .
Q. What strategies differentiate target receptor specificity from off-target effects?
Methodological Answer :
- Profiling : Use kinase/GPCR panels (e.g., Eurofins CEREP) to assess selectivity. Cross-validate with molecular docking (e.g., AutoDock Vina) to predict binding poses at active sites .
- Metabolite Tracking : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify hydroxylation or demethylation pathways .
Q. How does pH influence the compound’s stability in aqueous buffers?
Methodological Answer :
- Kinetic Studies : Prepare buffers (pH 1–10) and incubate at 37°C. Withdraw aliquots at intervals (0–48 h) and quantify degradation via UPLC-PDA. Plot ln[C] vs. time to determine k and identify pH-sensitive functional groups (e.g., ester hydrolysis) .
Q. How can contradictory bioactivity data across studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
